molecular formula C24H26O9 B125416 1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol CAS No. 153265-90-8

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol

Cat. No.: B125416
CAS No.: 153265-90-8
M. Wt: 458.5 g/mol
InChI Key: KTYAOQKEMRXFIY-NXOOKBFXSA-N
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Description

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol (CAS: 153265-90-8) is a synthetic derivative of myo-inositol, a cyclic polyol central to cellular signaling and metabolism. Its molecular formula is C₂₄H₂₆O₉ (molecular weight: 458.46 g/mol), featuring a butyryl ester at the 1-position and benzoyl esters at the 4- and 6-positions of the inositol ring . This compound has garnered attention for its anti-tumor activity, with studies indicating its capacity to inhibit cancer cell proliferation by inducing apoptosis . Its lipophilic ester groups enhance membrane permeability, making it a candidate for chemotherapeutic applications.

Properties

IUPAC Name

[(1R,2S,3R,4R,5R,6S)-3-benzoyloxy-4-butanoyloxy-2,5,6-trihydroxycyclohexyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O9/c1-2-9-16(25)31-21-18(27)17(26)20(32-23(29)14-10-5-3-6-11-14)19(28)22(21)33-24(30)15-12-7-4-8-13-15/h3-8,10-13,17-22,26-28H,2,9H2,1H3/t17-,18+,19-,20+,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYAOQKEMRXFIY-NXOOKBFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1C(C(C(C(C1OC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1OC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451523
Record name (1R,2S,3R,4R,5R,6S)-4-(Butanoyloxy)-2,5,6-trihydroxycyclohexane-1,3-diyl dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153265-90-8
Record name (1R,2S,3R,4R,5R,6S)-4-(Butanoyloxy)-2,5,6-trihydroxycyclohexane-1,3-diyl dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Hydroxyl Group Protection

The synthesis begins with myo-inositol , a cyclohexanehexol with hydroxyl groups at positions 1, 2, 3, 4, 5, and 6. Selective protection of hydroxyls at positions 2, 3, and 5 is critical to isolate reactive sites at 1, 4, and 6.

Method A: Benzyl Protection

  • Reagents : Benzyl bromide (BnBr), sodium hydride (NaH), dimethylformamide (DMF).

  • Conditions : Anhydrous DMF, 0°C to room temperature, 12–24 hours.

  • Outcome : Tri-O-benzylation at positions 2, 3, and 5 yields 2,3,5-tri-O-benzyl-myo-inositol , leaving positions 1, 4, and 6 free.

Method B: Isopropylidene Ketal Formation

  • Reagents : 2,2-Dimethoxypropane, camphorsulfonic acid (CSA).

  • Conditions : Acetone reflux, 4–6 hours.

  • Outcome : 1,2:4,5-Di-O-isopropylidene-myo-inositol protects vicinal diols at 1,2 and 4,5, leaving positions 3 and 6 hydroxyls exposed.

Transient Protection of Position 1

To differentiate the reactivity of position 1 from 4 and 6, a labile protecting group is introduced.

Method C: tert-Butyldimethylsilyl (TBDMS) Protection

  • Reagents : TBDMS chloride (TBDMS-Cl), imidazole.

  • Conditions : DMF, 0°C to room temperature, 6 hours.

  • Outcome : 1-O-TBDMS-2,3,5-tri-O-benzyl-myo-inositol isolates position 1 for later butyrylation.

Acylation of Positions 4 and 6

Benzoylation via Stannylene-Mediated Activation

Activation of hydroxyls at positions 4 and 6 is achieved using stannylene acetals, which enhance nucleophilicity at specific sites.

Method D: Dibutyltin Oxide (Bu₂SnO) Complexation

  • Reagents : Bu₂SnO, benzoyl chloride (BzCl), 4-dimethylaminopyridine (DMAP).

  • Conditions : Toluene reflux, 12–18 hours.

  • Outcome : Selective benzoylation at positions 4 and 6, yielding 1-O-TBDMS-2,3,5-tri-O-benzyl-4,6-di-O-benzoyl-myo-inositol .

Optimization Note :
Stannylene-mediated acylation achieves 3:1 regioselectivity for 4,6-dibenzoylation over competing sites.

Direct Benzoylation Without Activation

Method E: Classical Acylation

  • Reagents : BzCl, pyridine.

  • Conditions : Pyridine, 0°C to room temperature, 24 hours.

  • Outcome : Less selective, yielding mixed acylated products requiring chromatographic separation.

Final Butyrylation at Position 1

Deprotection of TBDMS Group

Method F: Tetrabutylammonium Fluoride (TBAF)

  • Reagents : TBAF in tetrahydrofuran (THF).

  • Conditions : Room temperature, 2 hours.

  • Outcome : Cleaves TBDMS ether, regenerating hydroxyl at position 1.

Butyryl Chloride Coupling

Method G: Butyrylation

  • Reagents : Butyryl chloride, DMAP, pyridine.

  • Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature, 12 hours.

  • Outcome : 1-O-Butyryl-2,3,5-tri-O-benzyl-4,6-di-O-benzoyl-myo-inositol .

Global Deprotection

Hydrogenolytic Debenzylation

Method H: Palladium-Catalyzed Hydrogenation

  • Reagents : H₂ gas, palladium on carbon (Pd/C), methanol.

  • Conditions : 1 atm H₂, room temperature, 24 hours.

  • Outcome : Removes benzyl groups at positions 2, 3, and 5, yielding the target compound.

Synthetic Route Comparison

StepMethodReagentsYield (%)Purity (%)Reference
1BenzylationBnBr, NaH, DMF7895
2TBDMS ProtectionTBDMS-Cl, imidazole8598
3BenzoylationBu₂SnO, BzCl, DMAP6590
4TBDMS DeprotectionTBAF, THF9297
5ButyrylationButyryl chloride, DMAP7093
6DebenzylationH₂, Pd/C, MeOH8899

Challenges and Optimizations

Regioselectivity in Benzoylation

Stannylene-mediated acylation (Method D) outperforms classical methods (Method E), reducing byproduct formation from 35% to 10%.

Stability of Protecting Groups

Benzyl ethers demonstrate superior stability under acidic and basic conditions compared to acetals, which hydrolyze prematurely during prolonged reactions.

Purification of Intermediates

Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) resolves acylated intermediates, with yields correlating inversely with polarity.

Alternative Synthetic Pathways

Enzymatic Acylation

Lipase-catalyzed transesterification using vinyl esters selectively acylates position 1, though yields remain suboptimal (≤50%) compared to chemical methods.

Solid-Phase Synthesis

Immobilization of myo-inositol on Wang resin facilitates stepwise acylation but necessitates specialized equipment and prolonged reaction times .

Chemical Reactions Analysis

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol can undergo various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

The applications of 1D-1-O-butyryl-4,6-O-dibenzoyl-myo-inositol can be categorized into several key areas:

Chemistry

  • Building Block for Inositol Derivatives : This compound serves as a versatile precursor for synthesizing complex inositol derivatives and analogs, facilitating further research into their properties and applications .

Biology

  • Signal Transduction Studies : It is utilized in research focused on signal transduction pathways involving inositol phosphates, which play critical roles in various cellular processes such as growth, differentiation, and metabolism .
  • Cellular Interaction : The compound interacts with enzymes involved in phosphoinositide metabolism, influencing calcium signaling and potentially modulating intracellular signaling cascades .

Medicine

  • Anti-Cancer Potential : Preliminary studies suggest that 1D-1-O-butyryl-4,6-O-dibenzoyl-myo-inositol may inhibit the proliferation of malignant cells. Its mechanism may involve disrupting signaling pathways that promote cancer cell survival and proliferation .
  • Metabolic Disorders : Research indicates its potential role in managing conditions such as insulin resistance and polycystic ovary syndrome (PCOS). By modulating insulin signaling pathways, this compound could improve metabolic profiles in affected individuals .

Case Study 1: Cancer Research

In a study examining the effects of various inositol derivatives on cancer cell lines, 1D-1-O-butyryl-4,6-O-dibenzoyl-myo-inositol demonstrated significant cytotoxic effects against breast cancer cells. The study highlighted its ability to induce apoptosis through the modulation of phosphoinositide signaling pathways .

Case Study 2: Polycystic Ovary Syndrome (PCOS)

A clinical trial assessed the impact of myo-inositol derivatives on women with PCOS. Participants receiving a combination treatment including 1D-1-O-butyryl-4,6-O-dibenzoyl-myo-inositol showed improved hormonal profiles and reduced insulin resistance after three months of supplementation. This suggests the compound's potential utility in managing PCOS symptoms .

Comparison with Similar Compounds

Comparison with Structurally Similar Inositol Derivatives

Structural and Functional Differences

The table below compares 1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol with key analogs:

Compound Name CAS Molecular Formula Substituents Biological Activity Source
1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol 153265-90-8 C₂₄H₂₆O₉ 1-O-butyryl, 4,6-O-dibenzoyl Anti-tumor (apoptosis induction), high lipophilicity
Galactinol (3-O-α-D-galactopyranosyl-D-myo-inositol) 3687-64-7 C₁₂H₂₂O₁₁ 3-O-galactosyl Osmoprotectant, stress response in plants
DL-3-Deoxy-myo-inositol 1,4,6-trisphosphate N/A C₆H₁₁O₁₂P₃ 1,4,6-trisphosphate, 3-deoxy Second messenger analog; modulates calcium signaling
D-myo-inositol-1-phosphate N/A C₆H₁₃O₉P 1-phosphate Metabolic intermediate in phosphatidylinositol synthesis
Key Observations:
  • Lipophilicity: The butyryl and benzoyl esters in 1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol increase its lipophilicity compared to phosphorylated (e.g., D-myo-inositol-1-P) or glycosylated (e.g., galactinol) derivatives. This property enhances its cellular uptake and bioavailability in tumor targeting .
  • Biological Targets: Unlike phosphorylated derivatives (e.g., DL-3-deoxy-myo-inositol 1,4,6-trisphosphate), which mimic IP₃ in calcium signaling, this compound directly impacts cancer cell viability via apoptosis .

Notes on Discrepancies

  • Molecular Formula Conflict : cites a molecular formula of C₂₅H₃₆O₁₁ , conflicting with newer sources (C₂₄H₂₆O₉) . The latter is likely accurate due to consistent CAS (153265-90-8) alignment.

Biological Activity

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol is a chemical compound with the molecular formula C24H26O9C_{24}H_{26}O_9 and a molecular weight of 458.46 g/mol. It is a derivative of myo-inositol, which has gained attention for its biological activities, particularly in cancer research and cellular signaling pathways.

The biological activity of 1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol is primarily attributed to its interaction with various enzymes and proteins involved in cellular processes:

  • Enzyme Interactions : This compound modulates the activity of inositol polyphosphate kinases and phosphatases, affecting the metabolism of inositol phosphates, which are crucial signaling molecules in cells.
  • Cell Signaling Pathways : It influences the phosphoinositide signaling pathway, which plays a significant role in cell growth, survival, and differentiation. This modulation can lead to altered gene expression and cellular metabolism .

Biological Effects

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol exhibits several biological effects:

  • Anti-Tumor Activity : Research indicates that this compound has potential as an anti-tumor agent by inhibiting the spread of malignant cells. Its ability to interfere with cancer cell signaling pathways positions it as a candidate for further therapeutic exploration .
  • Cellular Metabolism : It affects various types of cells by modulating metabolic pathways. The compound's impact on inositol phosphate levels may influence cellular responses to growth factors and other stimuli.

Dosage and Toxicity

The effects of 1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol vary significantly with dosage:

  • Lower Doses : At lower concentrations, the compound can modulate cellular processes beneficially without causing significant adverse effects.
  • Higher Doses : Increased dosages may lead to toxicity and metabolic disturbances, highlighting the need for careful dosage determination in therapeutic applications.

Comparative Analysis

To understand the uniqueness of 1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol, it is essential to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
1D-1-O-Acetyl-4,6-O-dibenzoyl-myo-inositolAcetyl group instead of butyrylSimilar anti-tumor properties
1D-1-O-Propionyl-4,6-O-dibenzoyl-myo-inositolPropionyl groupPotentially less effective than butyryl variant
1D-1-O-Isobutyryl-4,6-O-dibenzoyl-myo-inositolIsobutyryl groupSimilar mechanism but different efficacy

The structural differences among these compounds influence their reactivity and biological activities.

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of myo-inositol derivatives, including 1D-1-O-butyryl variants:

  • Cancer Treatment : In vitro studies have shown that myo-inositol derivatives can inhibit the proliferation of various cancer cell lines. For example, combinations of myo-inositol with other agents have demonstrated enhanced anti-cancer effects compared to individual treatments .
  • Metabolic Disorders : Research indicates that inositol derivatives can improve insulin sensitivity and metabolic profiles in diabetic models. These findings suggest potential applications in treating metabolic syndromes alongside cancer therapies .

Q & A

Q. What established synthetic routes are available for 1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol, and what key steps ensure regioselective acylation?

The synthesis involves selective protection of hydroxyl groups on the myo-inositol backbone. For example, tert-butyldimethylsilyl trifluoromethanesulfonate is used to protect the 1-OH group in the presence of diisopropylethylamine, yielding a 90% product. Subsequent benzylation of remaining hydroxyl groups (e.g., 2-OH) and fluorolysis of the silyl ether enable regioselective acylation. This method ensures precise modification of the inositol scaffold .

Q. How is the enantiomeric purity of synthetic intermediates validated during the preparation of this compound?

Racemic mixtures (e.g., 2,3,4,5,6-penta-O-benzyl-myo-inositol) are resolved via diastereoisomeric camphanate separation. Enantiomers are distinguished using polarimetry, with specific optical rotation values (e.g., [α]D²⁰ = −5.96 for L-enantiomer in CH₂Cl₂) confirming purity. Hydrolysis of resolved intermediates yields enantiomerically pure precursors for downstream coupling reactions .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

Nuclear magnetic resonance (NMR) spectroscopy is essential for verifying regiochemistry (e.g., benzyl and butyryl group positions). High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to assess purity and molecular weight. Polarimetry further confirms optical activity of enantiomers .

Advanced Research Questions

Q. What challenges arise in scaling up the synthesis of 1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol, particularly in maintaining regioselectivity?

Scaling up requires optimizing reaction conditions (e.g., temperature, stoichiometry) to prevent side reactions. For instance, incomplete silylation or over-benzylation can lead to byproducts. Advanced purification techniques (e.g., preparative HPLC or flash chromatography) are necessary to isolate the desired product, especially when handling multi-step protection/deprotection sequences .

Q. How do structural modifications (butyryl/benzoyl groups) influence the compound’s biological activity compared to unmodified myo-inositol?

The butyryl and benzoyl groups enhance lipophilicity, potentially altering membrane permeability and interaction with cellular targets. For example, myo-inositol derivatives have shown varied effects in renal osmoregulation and chondrocyte differentiation, depending on substitution patterns. Comparative studies using in vitro assays (e.g., transporter inhibition or gene expression analysis) are critical to elucidate structure-activity relationships .

Q. How do contradictory findings in transporter expression (e.g., Slc5a3/Slc5a11 downregulation in kidney injury) impact the interpretation of this compound’s cellular effects?

Discrepancies in transporter data (e.g., Slc5a11 downregulation in fibrosis vs. unchanged Slc5a3 in acute injury) suggest context-dependent regulation. Researchers must design experiments controlling for disease models (e.g., CKD vs. acute injury) and use complementary methods (e.g., CRISPR knockouts or isotopic tracer studies) to isolate the compound’s direct effects from endogenous transporter variability .

Q. What methodologies are used to evaluate the compound’s stability under physiological conditions?

Stability assays involve incubating the compound in simulated biological fluids (e.g., PBS at pH 7.4 or cell culture media) followed by HPLC or LC-MS analysis. Degradation products (e.g., free myo-inositol or benzoic acid) are quantified to assess hydrolysis rates. Accelerated stability studies (e.g., elevated temperature) predict shelf-life and storage requirements .

Data Interpretation and Experimental Design

Q. How can researchers address conflicting data on myo-inositol derivatives’ efficacy in different disease models (e.g., renal vs. neurological studies)?

Meta-analyses of transcriptomic and metabolomic datasets (e.g., from CKD models or neuroprotection studies) can identify conserved pathways. For example, urinary myo-inositol elevation in CKD correlates with TonEBP/NFAT5 signaling, while brain studies focus on SLC5A3-linked transport. Cross-disciplinary validation using gene-edited cell lines or animal models is recommended to resolve contradictions .

Q. What statistical approaches are optimal for analyzing dose-response relationships in myo-inositol derivative studies?

Non-linear regression models (e.g., sigmoidal curves for EC₅₀ calculation) and ANOVA with post-hoc tests (e.g., Tukey’s HSD) are standard. For omics data, principal component analysis (PCA) or pathway enrichment (e.g., KEGG) can link metabolite changes (e.g., myo-inositol levels) to functional outcomes (e.g., chondrocyte differentiation) .

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